molecular formula C20H20ClN3O3S2 B2762014 N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide CAS No. 393835-22-8

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2762014
CAS No.: 393835-22-8
M. Wt: 449.97
InChI Key: QHAVDMJGMXDOPO-XDOYNYLZSA-N
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Description

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d]thiazole moiety, a piperidinylsulfonyl group, and a benzamide core, making it a subject of interest in medicinal chemistry and material science.

Mechanism of Action

Target of Action

GNF-Pf-4909, also known as N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide, primarily targets the PfMFR3 , an orphan apicomplexan transporter in Plasmodium falciparum . This transporter is predicted to be a member of the major facilitator superfamily (MFS) .

Mode of Action

The compound interacts with its target, PfMFR3, and localizes to the parasite mitochondrion . It plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .

Biochemical Pathways

GNF-Pf-4909 affects the PAK4/c-Src/EGFR/cyclin D1 pathway . It acts as a potent PAK4 inhibitor and effectively suppresses the proliferation of human gastric cancer cells through the downregulation of this pathway .

Pharmacokinetics

It’s important to note that the adme (absorption, distribution, metabolism, and excretion) properties of a drug can significantly impact its bioavailability . For drug-loaded nanocarriers like GNF-Pf-4909, the pharmacokinetic profile should include libration of the drug as a primary parameter in addition to absorption, distribution, metabolism, and excretion .

Result of Action

The compound induces apoptosis and effectively suppresses the proliferation of human gastric cancer cells . It also plays roles in mitochondrial transport and drug resistance for clinically relevant antimalarials that target the mitochondria .

Action Environment

It’s worth noting that environmental factors can significantly impact the effectiveness of a compound . For instance, pH, oxidation-redox potential, and dissolved oxygen in the overlying water can affect the transformation of different forms of phosphorus during the growth of submerged macrophytes

Biochemical Analysis

Biochemical Properties

GNF-Pf-4909 interacts with PAK4, a type of enzyme that plays a crucial role in various cellular processes . The compound exerts its inhibitory effect on PAK4, thereby influencing the biochemical reactions within the cell. The nature of this interaction is inhibitory, with GNF-Pf-4909 binding to PAK4 and reducing its activity .

Cellular Effects

The effects of GNF-Pf-4909 on cells are primarily related to its inhibitory action on PAK4. By inhibiting PAK4, GNF-Pf-4909 can influence cell function, including impacts on cell signaling pathways and gene expression

Molecular Mechanism

The molecular mechanism of GNF-Pf-4909 involves its interaction with PAK4. GNF-Pf-4909 binds to PAK4, inhibiting its activity and leading to changes in cell signaling and gene expression

Preparation Methods

The synthesis of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperidinylsulfonyl group and the benzamide moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

When compared to similar compounds, N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide stands out due to its unique structural features and versatile applications. Similar compounds include:

  • 6-chloro-3-methylbenzo[d]thiazol-2(3H)-one
  • 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-23-17-10-7-15(21)13-18(17)28-20(23)22-19(25)14-5-8-16(9-6-14)29(26,27)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAVDMJGMXDOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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